molecular formula C21H20N2O4 B2374241 2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899949-50-9

2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2374241
CAS No.: 899949-50-9
M. Wt: 364.401
InChI Key: DEVHMXCBWQZJNS-UHFFFAOYSA-N
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Description

2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate ( 899949-50-9) is a chemical compound with a molecular formula of C21H20N2O4 and a molecular weight of 364.39 g/mol. It is characterized by a unique structure combining an indolizine core, known for its diverse biological activities, with a phenylacetamide moiety. Available with a certified purity of 98%, this product is supplied for research applications and requires storage at 2-8°C . Compounds featuring the 2-oxoethyl acetamide scaffold are of significant interest in medicinal chemistry research. Structurally similar molecules have been investigated for their potential to inhibit key enzymes, such as tyrosinase for dermatological disorders and dihydroneopterin aldolase (FolB) as potential anti-tuberculosis agents . Other analogues are explored as potent and selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory and antioxidant applications . The specific research applications and mechanism of action for this compound are an active area of scientific exploration, positioning it as a valuable building block or candidate for hit-to-lead optimization in drug discovery. Please note: This product is strictly for research use and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-3-15-8-4-5-9-17(15)22-20(25)13-27-21(26)16-12-19(14(2)24)23-11-7-6-10-18(16)23/h4-12H,3,13H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVHMXCBWQZJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Ethylphenylamino Group: This step may involve nucleophilic substitution reactions.

    Acetylation and Carboxylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the compound, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can convert certain functional groups into their reduced forms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the replacement of specific atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential as a bioactive compound.

    Medicine: As a candidate for drug development, particularly for its potential therapeutic properties.

    Industry: In the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of “2-((2-Ethylphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Interaction: Modulating receptor activity to produce a biological response.

    Signal Transduction: Affecting cellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Ethyl 7-Acetyl-3-(substituted benzoyl)indolizine-1-carboxylates (Compounds 2a–2r)

These compounds share the 3-acetylindolizine-1-carboxylate backbone but differ in substituents at the 3-position (benzoyl vs. the target compound’s unsubstituted acetyl) and the 2-position (varied alkyl/aryl groups). For example:

  • Anticancer-active derivatives (2b, 2q, 2r) : Substituents like 4-nitrobenzoyl (2q) or 4-chlorobenzoyl (2r) improve cytotoxicity, suggesting that electron-withdrawing groups enhance bioactivity .

N-[2-[(2-Chlorophenyl)amino]-2-oxoethyl]pyrazolecarboxamide (4a)

This compound shares the 2-oxoethylamino motif but replaces the indolizine core with a pyrazole-carboxamide scaffold.

Ethyl 2-[[...]amino]thiophene-3-carboxylates (e.g., AGN-PC-04HTZV)

These derivatives feature thiophene rings instead of indolizines. The thiophene’s sulfur atom may confer distinct electronic properties, influencing solubility and binding affinity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingEDCI, DMAP, THF, 0°C→RT, 12 h~70%
DeprotectionTFA/DCM (1:1), 2 h85%
PurificationSilica gel (EtOAc:Hex = 3:7)>95% purity

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., indolizine aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 423.18) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionYield Improvement
CatalystPd(dppf)Cl2_2 (5 mol%)+25%
SolventAnhydrous THFReduced hydrolysis

Advanced: What in vitro assays are used to evaluate biological activity, and how are contradictions addressed?

Methodological Answer:

  • Cytotoxicity Assays : MTT/PrestoBlue assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Contradictions in IC50_{50} values across studies may arise from differing cell passage numbers or assay protocols .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or kinase inhibition. Normalize data to positive controls (e.g., donepezil for AChE) .
  • Data Validation : Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to resolve discrepancies .

Advanced: How are computational methods (e.g., molecular docking) applied to study mechanism of action?

Methodological Answer:

  • Target Identification : Use SwissDock or AutoDock Vina to dock the compound into protein active sites (e.g., COX-2 or EGFR kinase) .
  • MD Simulations : GROMACS or AMBER simulate binding stability over 50–100 ns trajectories. Analyze RMSD values (<2 Å indicates stable binding) .
  • QSAR Models : Build models with descriptors (logP, polar surface area) to predict bioactivity and guide structural modifications .

Advanced: How should researchers address contradictory spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR/MS data with structurally similar compounds (e.g., ethyl indolizine carboxylates) .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration if crystals are obtainable .

Advanced: What is the compound’s role in multi-step syntheses of bioactive derivatives?

Methodological Answer:

  • Intermediate Functionalization : React the carboxylate with amines to form amides or with hydrazine for hydrazide derivatives .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties to enhance solubility or targeting .

Q. Table 4: Derivative Synthesis Examples

DerivativeReactionApplication
Amide analogReact with benzylamine/EDCIEnhanced kinase inhibition
HydrazideHydrazine monohydrate, ethanolAnticancer prodrug

Advanced: How do storage conditions impact compound stability in long-term studies?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the ester group under high humidity or acidic conditions .
  • Stabilization Strategies : Lyophilize in presence of cryoprotectants (trehalose) or store in amber vials under argon .

Advanced: What structure-activity relationship (SAR) trends have been observed in analogs?

Methodological Answer:

  • Critical Moieties : The 3-acetyl group enhances lipophilicity and membrane permeability, while the 2-ethylphenyl group optimizes target binding .
  • Modifications : Replacing the ethyl group with trifluoromethyl improves metabolic stability but reduces solubility .

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